molecular formula C11H15NO2 B8779555 methyl N-(3,4-dimethylphenyl)glycinate CAS No. 126689-84-7

methyl N-(3,4-dimethylphenyl)glycinate

Cat. No.: B8779555
CAS No.: 126689-84-7
M. Wt: 193.24 g/mol
InChI Key: QTOKSMSEWAUPCX-UHFFFAOYSA-N
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Description

Methyl N-(3,4-dimethylphenyl)glycinate is a glycine derivative featuring a 3,4-dimethylphenyl substituent on the glycine nitrogen and a methyl ester group. These compounds are typically intermediates in organic synthesis, agrochemicals, or pharmaceuticals, leveraging their electron-rich aromatic substituents for tailored chemical interactions .

Properties

CAS No.

126689-84-7

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 2-(3,4-dimethylanilino)acetate

InChI

InChI=1S/C11H15NO2/c1-8-4-5-10(6-9(8)2)12-7-11(13)14-3/h4-6,12H,7H2,1-3H3

InChI Key

QTOKSMSEWAUPCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NCC(=O)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

a) Methyl N-[2-Cyano-2-(2-Pyridinyl)Ethenyl]Glycinate (Compound 6)
  • Structure : Features a pyridinyl-ethenyl substituent instead of dimethylphenyl.
  • Synthesis: Prepared via reaction of methyl glycinate hydrochloride with 2-cyano-2-(2-pyridinyl)ethenyl derivatives in high yields (89%) .
  • Applications: Serves as a precursor for heterocyclic compounds, such as dimethylaminopropenoates, through reactions with Bredereck’s reagent .
b) Methyl N-(3,4-Dimethoxyphenyl)-N-[(4-Methylphenyl)Sulfonyl]Glycinate (CAS 359027-98-8)
  • Structure : Contains a dimethoxyphenyl group and a sulfonyl-protected nitrogen.
  • Properties: Molecular formula C₁₈H₂₁NO₆S (FW 379.4), 95% purity. Discontinued commercially but historically used in specialized syntheses .
  • Key Difference : The sulfonyl group increases steric hindrance and electron-withdrawing effects, altering reactivity compared to the simpler ester in the dimethylphenyl variant.
c) Pesticide Derivatives: Metalaxyl and Benalaxyl
  • Structure : Methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine (metalaxyl) and methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alanine (benalaxyl) .
  • Applications : Broad-spectrum fungicides targeting oomycetes.
  • Key Difference : The alanine backbone and acyl groups in these agrochemicals confer biological activity, whereas glycinate esters like methyl N-(3,4-dimethylphenyl)glycinate lack documented pesticidal use.

Data Table: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Applications Synthesis Yield/Notes Reference
This compound 3,4-dimethylphenyl, methyl ester C₁₁H₁₅NO₂ Research chemical Limited synthesis data N/A
Methyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinate 2-pyridinyl-ethenyl, methyl ester C₁₁H₁₁N₃O₂ Heterocyclic precursors 89% yield via glycinate reaction
Methyl N-(3,4-dimethoxyphenyl)-N-(tosyl)glycinate 3,4-dimethoxyphenyl, tosyl, methyl ester C₁₈H₂₁NO₆S Specialty synthesis Discontinued; 95% purity
Metalaxyl 2,6-dimethylphenyl, methoxyacetyl C₁₅H₂₁NO₄ Fungicide Commercially produced

Crystallographic and Computational Tools

The structural analysis of related compounds often employs programs like SHELXL (for small-molecule refinement) and ORTEP-3 (for graphical representation of crystallographic data) .

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